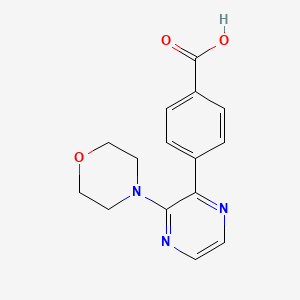![molecular formula C10H8F3N3O2 B1392775 Ethyl-7-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin-6-carboxylat CAS No. 1245807-86-6](/img/structure/B1392775.png)
Ethyl-7-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin-6-carboxylat
Übersicht
Beschreibung
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities . The presence of a trifluoromethyl group enhances the compound’s biological activity and metabolic stability .
Wissenschaftliche Forschungsanwendungen
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Wirkmechanismus
Target of Action
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It’s worth noting that related compounds have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular function and response to stress, and their modulation can have significant effects on cell survival and function.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, and reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that the properties and stability of related compounds have been found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Biochemische Analyse
Biochemical Properties
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to act as a selective inhibitor of certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The interaction between ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate and protein kinases involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can modulate various signaling pathways and cellular processes, making it a valuable tool for studying kinase-related functions and diseases .
Cellular Effects
The effects of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate on cells are multifaceted and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death process, by disrupting key signaling pathways that promote cell survival and proliferation. Additionally, ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can influence gene expression by altering the activity of transcription factors, which are proteins that regulate the transcription of specific genes. This modulation of gene expression can lead to changes in cellular metabolism, differentiation, and response to external stimuli .
Molecular Mechanism
At the molecular level, ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active site of protein kinases, leading to enzyme inhibition. This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the kinase active site. Additionally, ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can interact with other biomolecules, such as transcription factors and receptors, to modulate their activity. These interactions can result in changes in gene expression, enzyme activity, and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can vary over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, but its degradation can be accelerated by exposure to light, heat, or acidic environments. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure to the compound resulting in sustained inhibition of kinase activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate in animal models are dose-dependent. At low doses, the compound can selectively inhibit target kinases without causing significant toxicity. At higher doses, toxic effects such as liver damage, gastrointestinal disturbances, and hematological abnormalities have been reported. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is metabolized through various pathways in the body. The primary metabolic pathway involves the cytochrome P450 enzyme system, which catalyzes the oxidation of the compound, leading to the formation of metabolites that are subsequently excreted. The interaction of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate with cytochrome P450 enzymes can also affect the metabolism of other drugs, potentially leading to drug-drug interactions. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain tissues. Once inside the cell, ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can bind to intracellular proteins, influencing its localization and activity. The distribution of the compound within the body can also be affected by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters that can remove the compound from cells .
Subcellular Localization
The subcellular localization of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can facilitate the transport of the compound into the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, modifications such as phosphorylation can affect the compound’s localization and activity within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the trifluoromethyl group . The reaction is usually carried out in acetic acid, which facilitates the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and metabolic stability compared to similar compounds with difluoromethyl or other substituents . This makes it a valuable compound in drug discovery and development .
Eigenschaften
IUPAC Name |
ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-5-14-7-3-4-15-16(7)8(6)10(11,12)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEIMXUSQRNSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170642 | |
| Record name | Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245807-86-6 | |
| Record name | Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392692.png)
![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid](/img/structure/B1392694.png)
![Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1392695.png)
![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392696.png)
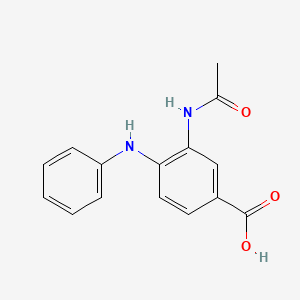
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1392699.png)
![6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1392700.png)
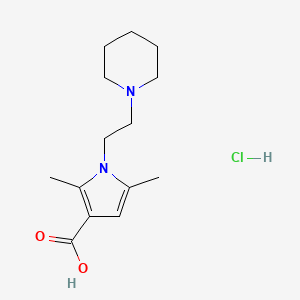
![4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1392702.png)
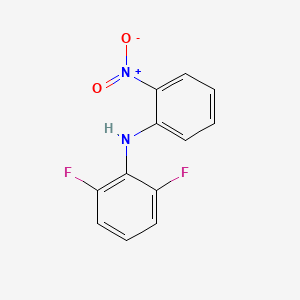
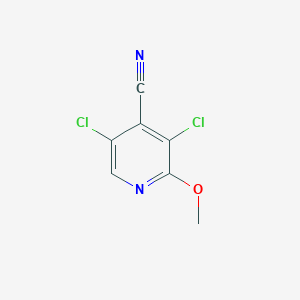
![Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1392706.png)

